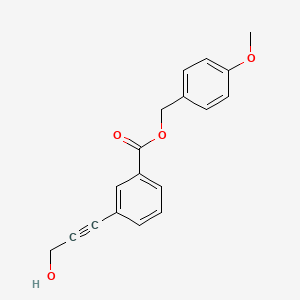
N,N-dimethyl-N'-(2-phenylethyl)methanimidamide;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N’-(2-phenylethyl)methanimidamide;phosphoric acid is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methanimidamide group attached to a phenylethyl group, with dimethyl substitutions on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2-phenylethyl)methanimidamide typically involves the reaction of N,N-dimethylamine with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N-dimethyl-N’-(2-phenylethyl)methanimidamide involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and efficiency. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(2-phenylethyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The methanimidamide group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-N’-(2-phenylethyl)amine oxides, while reduction can produce simpler amines.
Scientific Research Applications
N,N-dimethyl-N’-(2-phenylethyl)methanimidamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals, including flavoring agents and fragrances.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(2-phenylethyl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-phenylmethanimidamide: A similar compound with a phenyl group instead of a phenylethyl group.
N,N-dimethyl-2-phenylethylamine: A related compound with a similar structure but lacking the methanimidamide group.
Uniqueness
N,N-dimethyl-N’-(2-phenylethyl)methanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methanimidamide group with a phenylethyl group and dimethyl substitutions makes it a versatile compound with diverse applications.
Properties
CAS No. |
61945-46-8 |
|---|---|
Molecular Formula |
C11H19N2O4P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2-phenylethyl)methanimidamide;phosphoric acid |
InChI |
InChI=1S/C11H16N2.H3O4P/c1-13(2)10-12-9-8-11-6-4-3-5-7-11;1-5(2,3)4/h3-7,10H,8-9H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
IGPUWHVEKGPATF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NCCC1=CC=CC=C1.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran](/img/structure/B14536290.png)





![3,5-Dinitro-2-[(3-phenylprop-2-en-1-yl)oxy]pyridine](/img/structure/B14536304.png)


![2-[(Diethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14536312.png)
![1,7-Dimethyl-7H-pyrido[3,2-c]carbazol-1-ium iodide](/img/structure/B14536319.png)

![1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B14536330.png)

